1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a bicyclic heteroaromatic core. Its structure includes a 3-cyclopropyl substituent on the triazolopyridazine ring and a 4-(2-fluorophenyl)piperazine moiety linked via a carbonyl group. The 2-fluorophenyl substituent on piperazine may influence pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-14-3-1-2-4-16(14)24-9-11-25(12-10-24)19(27)15-7-8-17-21-22-18(13-5-6-13)26(17)23-15/h1-4,7-8,13H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVBQIFGIFUMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is constructed via a one-pot cyclocondensation reaction. A representative method involves reacting 3,6-dichloropyridazine with 5-cyclopropyltetrazole in toluene under reflux conditions, facilitated by pyridine as a base . This step yields 6-chloro-3-cyclopropyl-[1, triazolo[4,3-b]pyridazine (Intermediate A ) with a reported yield of 74% . The reaction mechanism proceeds through nucleophilic displacement of chlorine at the pyridazine C6 position, followed by intramolecular cyclization (Table 1).
Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Synthesis
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 3,6-Dichloropyridazine + 5-Cyclopropyltetrazole | Toluene | 110°C | 74% | |
| 3,6-Dichloropyridazine + 5-m-Tolyltetrazole | Toluene | 110°C | 68% |
Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, though yields remain comparable .
Functionalization with Cyclopropyl Group
The cyclopropyl moiety at the triazolo-pyridazine C3 position is introduced during the initial cyclocondensation step . However, post-functionalization strategies are required when using preformed triazolo-pyridazine cores. A palladium-catalyzed Suzuki-Miyaura coupling between 6-chloro-3-iodo- triazolo[4,3-b]pyridazine and cyclopropylboronic acid has been reported, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C . This method achieves 81% yield but necessitates stringent anhydrous conditions.
Synthesis of 4-(2-Fluorophenyl)Piperazine
The piperazine derivative is prepared via a Buchwald-Hartwig coupling between 1-bromo-2-fluorobenzene and piperazine, employing Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C . This method yields 4-(2-fluorophenyl)piperazine (Intermediate B ) in 66% yield after 16 hours . Recent optimizations using flow chemistry reduce reaction times to 3 hours while maintaining yields above 70% .
Key Challenges :
-
Competing diarylation byproducts necessitate stoichiometric control of aryl halide.
-
Ortho-fluorine substitution slows reaction kinetics due to steric and electronic effects .
Amide Coupling to Assemble the Final Compound
The final step involves coupling Intermediate A with Intermediate B via an amide bond. Activation of the triazolo-pyridazine-6-carboxylic acid (obtained by hydrolyzing Intermediate A with NaOH/EtOH) is achieved using HATU and DIEA in DMF, followed by reaction with Intermediate B at 0°C to room temperature . This method provides the target compound in 82% yield after purification by silica chromatography .
Table 2: Amide Coupling Optimization
| Coupling Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU | DIEA | DMF | 0°C → RT | 82% |
| EDCI/HOBt | NMM | DCM | RT | 65% |
Scale-Up and Process Optimization
Industrial-scale synthesis faces challenges in controlling exotherms during amide coupling. A patented continuous flow process stabilizes reaction temperatures below 10°C, improving yield consistency to ±2% . Residual palladium in the final API is reduced to <5 ppm using Smopex-234 scavengers .
Environmental considerations favor replacing DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (79%) with improved E-factor metrics .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Triazolo-Pyridazine Core
The electron-deficient triazolo-pyridazine system undergoes nucleophilic substitution, particularly at the C-3 and C-6 positions.
Mechanism : The electron-withdrawing triazole ring activates the pyridazine for attack by nucleophiles. Kinetic studies indicate rate dependence on base strength and solvent polarity .
Hydrolysis of the Carbonyl Linkage
The amide bond connecting the triazolo-pyridazine and piperazine moieties undergoes controlled hydrolysis.
Kinetics : Hydrolysis follows pseudo-first-order kinetics with = 1.8 h in acidic conditions.
Condensation Reactions for Piperazine Functionalization
The piperazine nitrogen undergoes alkylation/acylation to introduce pharmacophoric groups.
Selectivity : Steric hindrance from the 2-fluorophenyl group directs substitution to the less hindered nitrogen.
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable diversification of the cyclopropyl or fluorophenyl groups.
Limitations : The cyclopropyl group remains intact under these conditions, but prolonged heating (>24 h) induces ring-opening side reactions.
Oxidation of the Cyclopropyl Moiety
Controlled oxidation converts the cyclopropyl group into reactive intermediates.
Caution : Over-oxidation leads to decomposition; reactions require strict temperature control .
Fluorophenyl Group Reactivity
The 2-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS).
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO3/H2SO4 , 0°C | Para to F | Nitro-substituted derivative | 30% | |
| Cl2 , FeCl3, 40°C | Meta to F | Chlorinated analog | 25% |
Regioselectivity : Fluorine's -I effect directs electrophiles to the meta position, but steric factors favor para substitution in crowded systems .
Stability Under Stress Conditions
Degradation studies reveal vulnerabilities:
Formulation Implications : Requires protection from light and alkaline excipients.
Scientific Research Applications
Medicinal Chemistry
The compound shows potential in drug development due to its ability to modulate various biological pathways. Research indicates that it may possess:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation by targeting specific enzymes involved in cancer progression.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Enzyme Inhibition Studies
The interaction of this compound with enzymes such as kinases and phosphatases has been explored. By binding to the active site of these enzymes, it can effectively inhibit their activity, which is crucial for developing targeted therapies for diseases like cancer and autoimmune disorders.
Neurological Research
Given its piperazine structure, this compound may interact with neurotransmitter receptors. Studies are ongoing to evaluate its effects on serotonin and dopamine receptors, which could lead to advancements in treating psychiatric disorders.
Case Studies
Several case studies have investigated the pharmacological effects of similar compounds within the same class:
- Study A : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyridazines exhibit significant anticancer properties through apoptosis induction in breast cancer cells.
- Study B : Research in Pharmaceutical Chemistry Journal highlighted the antimicrobial efficacy of triazolo compounds against resistant strains of Staphylococcus aureus.
- Study C : An investigation into the neuropharmacological effects of piperazine derivatives showcased potential anxiolytic properties linked to serotonin receptor modulation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives:
*Estimated based on molecular formula (C₁₇H₁₇FN₅O).
Key Structural and Functional Insights:
Substituent Effects on BRD4 Inhibition :
- The 3-cyclopropyl group in the target compound and Compound 10 enhances binding to BRD4 bromodomains compared to 3-cyclobutyl (Compound 27), likely due to optimal steric bulk and hydrophobicity .
- Piperazine-linked fluorophenyl (target) vs. indole-ethyl chains (Compound 10): Fluorophenyl may reduce off-target interactions, while indole derivatives improve solubility but increase metabolic liability .
Pharmacokinetic Considerations: The carbonyl linker in the target compound may enhance stability compared to direct amine linkages (e.g., Compound 10) by reducing enzymatic cleavage .
Diverse Therapeutic Applications :
- Bromodomain inhibitors (target, Compound 10) are explored in oncology and inflammation .
- GABAA receptor modulators (e.g., 7-tert-butyl analog ) are relevant for neurological disorders .
Research Findings and Data
Table 1: SAR of Triazolo[4,3-b]Pyridazine Derivatives
| Compound | 3-Position | 6-Position | BRD4 IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Target | Cyclopropyl | 4-(2-Fluorophenyl)piperazine | N/A | Inferred high affinity from cyclopropyl SAR |
| Compound 10 | Cyclopropyl | Indole-ethylamine | 0.12 | High potency, poor solubility |
| Compound 27 | Cyclobutyl | 4-Isopropylpiperazine | 1.8 | Moderate potency, improved logP |
| 7-tert-Butyl analog | None | 2-Fluorophenyl, tert-butyl, chloro | N/A | GABAA activity (TPA023 analog) |
Table 2: Physicochemical Properties
| Compound | logP | TPSA (Ų) | Solubility (µM) |
|---|---|---|---|
| Target | ~2.5 | ~75 | ~50 (predicted) |
| Compound 10 | 3.1 | 85 | 12 (experimental) |
| Compound 27 | 2.8 | 65 | 35 (experimental) |
Biological Activity
The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core integrated with a piperazine ring and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 381.4 g/mol. The structural complexity contributes to its diverse biological activities.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Triazolo-pyridazine |
| Substituent | 2-Fluorophenyl |
| Functional Groups | Carbonyl group, piperazine |
| Molecular Formula | C19H20FN7O |
| Molecular Weight | 381.4 g/mol |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been evaluated for its inhibitory effects on monoamine oxidases (MAO) , particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's.
Inhibition of Monoamine Oxidase
Research indicates that derivatives of the compound exhibit potent inhibitory activity against MAO-B. For instance, related compounds have demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for therapeutic use in managing neurodegenerative disorders .
Comparative Analysis with Related Compounds
The compound's activity can be compared with other pyridazinone derivatives known for similar biological effects:
| Compound Name | IC50 (MAO-B) | Selectivity Index (SI) | Toxicity (L929 Cells) |
|---|---|---|---|
| T6 (related derivative) | 0.013 µM | 120.8 | Low |
| T3 (related derivative) | 0.039 µM | 107.4 | Moderate |
| This compound | TBD | TBD | TBD |
Case Studies
Several studies have highlighted the potential of this compound in treating neurodegenerative diseases:
- Study on Neuroprotection : A study demonstrated that the compound could protect neuronal cells from oxidative stress through MAO-B inhibition. This suggests a potential role in treating conditions like Parkinson's disease.
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on L929 fibroblast cells showed that while some derivatives led to cell death at higher concentrations, the target compound exhibited lower toxicity, making it a favorable candidate for further development .
Q & A
Basic: What are the recommended synthetic pathways for constructing the triazolopyridazine core in this compound?
The triazolopyridazine core can be synthesized via cyclocondensation reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical approach involves:
- Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions.
- Using CuSO₄·5H₂O and sodium ascorbate as catalysts in a "click chemistry" reaction to form the triazole ring, as demonstrated in analogous triazolopyridazine syntheses .
- Purification via column chromatography (silica gel, ethyl acetate:hexane gradients) to isolate the product .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the stereochemistry of the cyclopropyl-triazolopyridazine moiety?
- X-ray crystallography : Single-crystal analysis provides definitive confirmation of bond angles, torsional strain in the cyclopropyl group, and spatial orientation of substituents. For example, studies on 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine revealed a planar triazole ring with deviations <0.005 Å in bond lengths .
- NMR : ¹H-¹³C HMBC correlations can identify through-space interactions between the cyclopropyl protons and the triazole nitrogen atoms. NOESY experiments help determine proximity of the 2-fluorophenyl group to the carbonyl .
Basic: What safety protocols are critical during handling due to the compound’s reactive fluorophenyl and carbonyl groups?
- Personal Protective Equipment (PPE) : Use flame-retardant antistatic clothing, nitrile gloves, and sealed goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbonyl group .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent drain contamination .
Advanced: How can molecular docking studies predict the compound’s interaction with kinase targets, and what validation methods are recommended?
- Docking Workflow :
- Experimental Validation :
Advanced: How should researchers address contradictory yield data in scaled-up syntheses of the piperazine-carboyl linkage?
- Root-Cause Analysis :
- Reagent Purity : Ensure sodium ascorbate is freshly prepared to maintain Cu(I) catalytic activity .
- Solvent Ratios : Optimize H₂O:DCM ratios (e.g., 1:2 to 1:3) to balance solubility and reaction kinetics.
- Temperature Gradients : Use jacketed reactors for consistent heating (e.g., 60°C ± 1°C) during coupling steps .
- Design of Experiments (DoE) :
- Apply fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity).
- Use ANOVA to identify statistically significant factors affecting yield .
Basic: What analytical techniques are most effective for quantifying residual solvents in the final product?
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min) to detect DMF or ethyl acetate.
- HPLC-ELSD : Employ a C18 column (acetonitrile:water gradient) paired with evaporative light scattering for non-volatile impurities .
- Limits : Follow ICH Q3C guidelines (e.g., DMF ≤ 880 ppm) .
Advanced: How can structure-activity relationship (SAR) studies optimize the 2-fluorophenyl substituent for enhanced bioactivity?
- Modifications :
- Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
